2-((4-Chlorophenyl)thio)quinolin-8-yl acetate
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Overview
Description
2-((4-Chlorophenyl)thio)quinolin-8-yl acetate is a chemical compound with the molecular formula C17H12ClNO2S and a molecular weight of 329.8 g/mol This compound is characterized by the presence of a quinoline ring, a chlorophenylthio group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate typically involves the reaction of 8-hydroxyquinoline with 4-chlorothiophenol in the presence of a suitable base, followed by acetylation with acetic anhydride . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)thio)quinolin-8-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenylthio group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
2-((4-Chlorophenyl)thio)quinolin-8-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromophenyl)thio)quinolin-8-yl acetate
- 2-((4-Methylphenyl)thio)quinolin-8-yl acetate
- 2-((4-Nitrophenyl)thio)quinolin-8-yl acetate
Uniqueness
2-((4-Chlorophenyl)thio)quinolin-8-yl acetate is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Biological Activity
The compound 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate belongs to a class of quinoline derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, potential as an anticancer agent, and enzyme inhibition capabilities.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a quinoline backbone with a chlorophenyl thioether and an acetate group, which contributes to its biological properties.
Antimicrobial Activity
Research has shown that quinoline derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, including those similar to this compound, moderate to strong antibacterial activity was noted against Salmonella typhi and Bacillus subtilis . The presence of the thioether group is crucial for enhancing the antimicrobial efficacy of these compounds.
Pathogen | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other strains tested | Weak to Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Quinoline derivatives have been reported to inhibit cell proliferation in several cancer cell lines. For instance, compounds structurally related to this compound demonstrated EC50 values ranging from 2.5 to 3.8 µM against mammalian cell lines . These findings suggest that modifications in the quinoline structure can significantly impact its cytotoxicity.
Cell Line | EC50 (µM) |
---|---|
L929 | 3.3 |
KB-3-1 | 3.1 |
FS4-LTM | 4.4 |
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor. Studies indicate that derivatives containing thioether functionalities can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . The binding interactions with bovine serum albumin (BSA) further suggest pharmacological effectiveness, indicating a possible therapeutic role in neurodegenerative diseases.
Case Studies and Research Findings
- Antiviral Activity : A study highlighted that certain quinoline derivatives exhibited significant antiviral activity against H5N1 virus strains with low cytotoxicity . This suggests that similar modifications in the structure of this compound could enhance its antiviral properties.
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that electron-withdrawing groups like chlorine enhance the biological activity of quinoline derivatives . This reinforces the importance of the chlorophenyl substituent in improving the compound's efficacy.
- Cytotoxicity Profiles : Comparative studies have indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines, with some showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Properties
Molecular Formula |
C17H12ClNO2S |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)sulfanylquinolin-8-yl] acetate |
InChI |
InChI=1S/C17H12ClNO2S/c1-11(20)21-15-4-2-3-12-5-10-16(19-17(12)15)22-14-8-6-13(18)7-9-14/h2-10H,1H3 |
InChI Key |
TXTDJLGXGKABTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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